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Compound of Interest

Compound Name: Hexyl 4-bromobenzoate

Cat. No.: B15417587

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically a
benzoate ester. This technical guide provides a comprehensive overview of its molecular
structure, physicochemical properties, and predicted spectral data. Due to the limited
availability of direct experimental data for this specific compound, this guide leverages
established principles of organic chemistry and spectroscopy, alongside data from analogous
compounds, to present a robust theoretical profile. The guide includes a detailed, generalized
experimental protocol for its synthesis, predicted spectroscopic data (*H NMR, 13C NMR, IR,
and MS), and a discussion on its potential biological activity based on structurally related
compounds. All quantitative data is summarized in structured tables, and key processes are
visualized using Graphviz diagrams to facilitate understanding for researchers in drug
development and related scientific fields.

Molecular Structure and Identification

Hexyl 4-bromobenzoate consists of a 4-bromobenzoyl group attached to a hexyl chain
through an ester linkage. The aromatic ring is substituted with a bromine atom at the para
position relative to the ester group.

Table 1: Compound Identification
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Identifier Value
IUPAC Name hexyl 4-bromobenzoate
4-bromobenzoic acid, hexyl ester; Benzoic acid,
Synonyms
4-bromo-, hexyl ester
CAS Number 138547-96-3[1]

Molecular Formula

C13H17BrO2[1]

Canonical SMILES

CCCCCCOC(=0)C1=CC=C(C=C1)Br[1]

INChl=1S/C13H17BrO2/c1-2-3-4-5-10-16-

InChl 13(15)11-6-8-12(14)9-7-11/h6-9H,2-
5,10H2,1H3[1]
PubChem CID 328886[1]
Table 2: Physicochemical Properties
Property Value
Molecular Weight 285.18 g/mol

Monoisotopic Mass

284.04119 Da

Topological Polar Surface Area 26.3 A2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 7
XLogP3 4.8

Physical Description

Expected to be a liquid or low-melting solid at

room temperature

Synthesis
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A standard and reliable method for the synthesis of Hexyl 4-bromobenzoate is the Fischer
esterification of 4-bromobenzoic acid with 1-hexanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Hexyl 4-bromobenzoate from 4-bromobenzoic acid and 1-hexanol.
Materials:

» 4-bromobenzoic acid

e 1-hexanol

o Concentrated sulfuric acid (catalyst)

e Anhydrous sodium sulfate

o Diethyl ether (or other suitable organic solvent)
o Saturated sodium bicarbonate solution

e Brine (saturated sodium chloride solution)

e Round-bottom flask

» Reflux condenser

e Separatory funnel

» Rotary evaporator

» Standard glassware for extraction and drying
Procedure:

 In a round-bottom flask, combine 1.0 equivalent of 4-bromobenzoic acid and 3-5 equivalents
of 1-hexanol.
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Slowly add a catalytic amount (e.g., 5% mol) of concentrated sulfuric acid to the mixture
while stirring.

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction
mixture.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the
solvent and excess 1-hexanol.

The resulting crude product can be further purified by vacuum distillation or column
chromatography on silica gel.
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Fischer Esterification Workflow for Hexyl 4-bromobenzoate Synthesis.
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Predicted Spectroscopic Data
'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted *H NMR Data (in CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.85 Doublet 2H Ar-H (ortho to -COO)
~7.55 Doublet 2H Ar-H (meta to -COOQO)
~4.25 Triplet 2H -OCHaz-
~1.70 Quintet 2H -OCH2CH2-
~1.40-1.25 Multiplet 6H -(CH2)s-
~0.85 Triplet 3H -CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted 3C NMR Data (in CDCl3)
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Chemical Shift (6, ppm) Assignment
~166.0 C=0 (ester carbonyl)
~131.5 Ar-C (ortho to -COQ)
~130.0 Ar-C (ipso to -COO)
~128.0 Ar-C (meta to -COO)
~127.5 Ar-C (para to -COO, C-Br)
~65.5 -OCHz2-

~315 -CHa-

~28.5 -CH2-

~25.5 -CH2-

~225 CHa-

~14.0 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of Hexyl 4-bromobenzoate is expected to show characteristic absorptions for
an aromatic ester.

Table 5: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~ 3080 Medium-Weak Aromatic C-H stretch

~ 2950, 2860 Medium Aliphatic C-H stretch
C=0 stretch (ester carbonyl)[2]

~ 1720 Strong
[3]

~ 1600, 1485 Medium-Weak Aromatic C=C stretch

~ 1270 Strong Asymmetric C-O-C stretch

~ 1100 Strong Symmetric C-O-C stretch

~ 1010 Medium In-plane C-H bend (aromatic)
Out-of-plane C-H bend (p-

~ 850 Strong ) ) .
disubstituted aromatic)

~ 750 Medium C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and

characteristic fragmentation patterns for an ester.

Table 6: Predicted Key Mass Spectrometry Fragments

m/z lon

[M]* (Molecular ion, showing isotopic pattern for
284/286

Br)
201/203 [M - CeH11]* (Loss of hexyl radical)
183/185 [BrCeH4CQO]* (Acylium ion, often the base peak)
155/157 [BrCsH4]* (Loss of CO from acylium ion)
85 [CeHa3]* (Hexyl cation)
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Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of Hexyl 4-bromobenzoate are not readily available in
the public domain. However, its structural similarity to parabens (esters of p-hydroxybenzoic
acid), particularly the longer-chain variants like butylparaben and propylparaben, suggests a
potential for endocrine-disrupting activity.[4][5][6]

Long-chain parabens have been shown to exhibit weak estrogenic activity by binding to
estrogen receptors (ERa and ER).[4][5] This interaction can initiate a signaling cascade
typically triggered by estradiol, potentially leading to the transcription of estrogen-responsive
genes. Such activity has been linked to concerns about reproductive health and an increased
risk of certain cancers.[7][8] Given that Hexyl 4-bromobenzoate possesses a long alkyl chain,
it is plausible that it could also interact with estrogen receptors.
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Hexyl 4-bromobenzoate
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Hypothetical Signaling Pathway for Estrogenic Activity of Hexyl 4-bromobenzoate.

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure,
properties, synthesis, and potential biological activity of Hexyl 4-bromobenzoate. While direct
experimental data remains scarce, the predictions based on established chemical principles
and data from analogous compounds offer a valuable resource for researchers. The provided
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synthesis protocol is robust, and the predicted spectral data can serve as a benchmark for
future experimental work. The discussion on potential endocrine-disrupting activity highlights an
area for further toxicological and pharmacological investigation, particularly within the context
of drug development and safety assessment. Further empirical studies are necessary to
validate these theoretical predictions and fully elucidate the characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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